molecular formula C13H10N4O3 B4054286 N-(3-methylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine

N-(3-methylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B4054286
M. Wt: 270.24 g/mol
InChI Key: KJUDSMNPOOLXPW-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine: is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of both nitro and amine functional groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3-methylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine typically begins with 3-methyl aniline and 5-nitro-2,1,3-benzoxadiazole.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and amination processes. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the development of fluorescent dyes and sensors due to its photophysical properties.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
  • Used in the study of enzyme inhibition and protein labeling.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

  • Utilized in the production of advanced materials, including polymers and nanomaterials.
  • Applied in the development of optoelectronic devices and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules contributes to its activity.

Comparison with Similar Compounds

  • N-(4-methylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine
  • N-(3-chlorophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine
  • N-(3-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Comparison:

  • Structural Differences: The position of the nitro and amine groups can vary, leading to differences in reactivity and properties.
  • Unique Properties: N-(3-methylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine is unique due to the specific arrangement of functional groups, which imparts distinct photophysical and chemical properties.
  • Applications: While similar compounds may share some applications, the unique structure of this compound makes it particularly suitable for specific uses in fluorescence and material science.

Properties

IUPAC Name

N-(3-methylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-8-3-2-4-9(7-8)14-13-11(17(18)19)6-5-10-12(13)16-20-15-10/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUDSMNPOOLXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=CC3=NON=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668448
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine
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